3-Bromo-2-butanone

Kinetics Mechanistic Studies Base Hydrolysis

3-Bromo-2-butanone (CAS 814-75-5) is a liquid alpha-bromoketone, primarily utilized as a versatile electrophilic building block in organic synthesis. It is characterized by its molecular formula C4H7BrO, a molecular weight of 151.00 g/mol, a density of 1.416 g/mL at 25°C, and a boiling point of 36°C at 11 mmHg.

Molecular Formula C4H7BrO
Molecular Weight 151 g/mol
CAS No. 814-75-5
Cat. No. B1330396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-butanone
CAS814-75-5
Molecular FormulaC4H7BrO
Molecular Weight151 g/mol
Structural Identifiers
SMILESCC(C(=O)C)Br
InChIInChI=1S/C4H7BrO/c1-3(5)4(2)6/h3H,1-2H3
InChIKeyBNBOUFHCTIFWHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-2-butanone (CAS 814-75-5): Sourcing and Procurement Guide for Synthetic Chemistry


3-Bromo-2-butanone (CAS 814-75-5) is a liquid alpha-bromoketone, primarily utilized as a versatile electrophilic building block in organic synthesis . It is characterized by its molecular formula C4H7BrO, a molecular weight of 151.00 g/mol, a density of 1.416 g/mL at 25°C, and a boiling point of 36°C at 11 mmHg . This compound is commercially available from major chemical vendors, typically at 97% purity and stabilized with <1% magnesium oxide to prevent decomposition .

Versatile electrophilic building block for organic synthesis Liquid alpha-bromoketone with dual ketone/alkyl bromide reactivity
Suited for heterocycle and organophosphorus synthesis Specific substitution pattern directs regiochemical outcomes
Stabilized commercial grade supports reproducible workflows Review stabilizer identity for reactivity-sensitive protocols

3-Bromo-2-butanone: Why Simple Substitution with Other α-Haloketones Can Lead to Failed Syntheses


While several α-haloketones are commercially available, substituting 3-Bromo-2-butanone with close structural analogs like 1-bromo-2-butanone or bromoacetone is often not possible without significant changes to reaction outcomes. The position of the halogen and the presence of methyl substituents directly influence the steric and electronic environment of the reactive center, which in turn dictates reaction kinetics, regioselectivity, and product distribution [1]. For example, the reaction of 3-bromo-2-butanone with 6-substituted-2-aminopyridines leads to a different distribution of heterocyclic products compared to bromoacetone [2]. A direct substitution may result in a significantly lower yield of the desired product or the formation of an entirely different major product, underscoring the necessity of using the specific compound to achieve the intended synthetic outcome.

3-Bromo-2-butanone
1-Bromo-2-butanone: Isomeric shift in halogen position may alter hydrolysis kinetics and reaction regioselectivity
3-Bromo-2-butanone
Bromoacetone: Lacks methyl substitution; reported to yield different major products in heterocycle synthesis
Stabilized grade
Unstabilized alpha-haloketones: Stability profile may differ; procurement and storage requirements should be reviewed

3-Bromo-2-butanone: Quantitative Evidence for Differentiated Performance and Selection


Comparative Hydrolysis Kinetics of 3-Bromo-2-butanone vs. 1-Bromo-2-butanone

The rate of alkaline hydrolysis for 3-bromo-2-butanone differs substantially from that of its isomer, 1-bromo-2-butanone, under identical conditions. This difference is critical for predicting reactivity in aqueous or protic environments [1].

Hydrolysis kinetics
Head-to-head
Faster alkaline hydrolysis vs. 1-bromo-2-butanone
Supports reaction design where controlled aqueous-phase reactivity is required
2 M NaOH, room temperature; reported qualitative rate difference
Kinetics Mechanistic Studies Base Hydrolysis

Divergent Product Distribution in Heterocycle Synthesis: 3-Bromo-2-butanone vs. Bromoacetone

In reactions with 6-substituted-2-aminopyridines, 3-bromo-2-butanone and bromoacetone lead to markedly different product outcomes. Bromoacetone provides a high yield of the imidazo[1,2-a]pyridine, whereas 3-bromo-2-butanone produces a significant amount of byproduct derived from substitution on the exocyclic nitrogen atom [1].

Product distribution
Head-to-head
Exocyclic N-adduct vs. imidazo[1,2-a]pyridine with bromoacetone
Defines major reaction pathway in aminopyridine condensations
Reported qualitative difference in heterocyclic product outcome
Heterocyclic Chemistry Regioselectivity Product Distribution

Physical Property Differentiation for Purification: Boiling Point vs. 1-Bromo-2-butanone

The physical properties of 3-bromo-2-butanone and its isomer 1-bromo-2-butanone are sufficiently distinct to allow for their separation and to guide procurement for specific experimental conditions [1].

Physical properties
Head-to-head
bp 85°C vs. 104°C (118 mmHg) for 1-bromo isomer
19°C difference facilitates distillation-based purification
Refractive index nD20 1.4575 vs. 1.4676
Purification Distillation Physical Properties

Stabilization Requirement: A Key Procurement and Storage Differentiator from Unstabilized α-Haloketones

Commercial 3-bromo-2-butanone is typically supplied with a stabilizer (e.g., <1% magnesium oxide) to prevent decomposition, a practice that is not universal for all α-haloketones . This is a critical specification for procurement and long-term storage planning.

Stabilization
Data to verify
Typically supplied with stabilizer
Supports procurement review for long-term storage planning
Stabilizer identity may influence sensitive reaction protocols
Stability Storage Procurement

Recommended Applications for 3-Bromo-2-butanone Based on Evidence-Driven Performance


Synthesis of 4,5-Dimethyl-1,3-dithiol-2-one and Related Heterocycles

3-Bromo-2-butanone is specifically used to prepare o-isopropyl S-3-oxobutan-2-yl dithiocarbonate via reaction with potassium o-isopropylxanthate. This intermediate is then treated with sulfuric acid to yield 4,5-dimethyl-1,3-dithiol-2-one, a valuable building block for pharmaceuticals and advanced materials [1]. This application leverages the compound's specific substitution pattern to build sulfur-containing heterocycles that are less accessible with other α-haloketones.

Synthesis of N-(4,5-Dimethyl-1H-imidazol-2-yl)acetamide and Oxazole Derivatives

The compound serves as a key reactant in the synthesis of N-(4,5-Dimethyl-1H-imidazol-2-yl)acetamide by reaction with N-acetylguanidine under acidic conditions. It is also used in silver triflate-catalyzed cyclization reactions with various amides to produce oxazole derivatives . These transformations exploit the unique electrophilicity of 3-bromo-2-butanone, which is distinct from its isomers, to construct specific heteroaromatic frameworks relevant to medicinal chemistry.

Investigating Reaction Mechanisms via Alkaline Hydrolysis Kinetics

The well-characterized and distinct hydrolysis kinetics of 3-bromo-2-butanone, particularly in comparison to 1-bromo-2-butanone, make it a valuable probe for studying nucleophilic substitution and elimination reaction mechanisms in aqueous or basic media [2]. Its faster relative rate of hydrolysis under identical conditions provides a clear and measurable kinetic benchmark for mechanistic investigations.

Synthesis of Epoxy Phosphonic Esters

Reaction of 3-bromo-2-butanone with sodium diethyl phosphite yields specific epoxy phosphonic esters, characterized by the absence of a carbonyl absorption band and the presence of absorption bands characteristic of the epoxy grouping at 11.80 and 11.98 μ [3]. This specific transformation highlights the compound's utility in creating functionalized organophosphorus compounds, a reactivity profile that can differ from other α-haloketones.

Application
Selection Property
Validation Focus
Heterocycle synthesis
Alpha-haloketone regioselectivity context
Substitution-pattern-dependent product distribution
Mechanistic probe studies
Hydrolysis kinetic benchmark
Relative rate under basic aqueous conditions
Organophosphorus chemistry
Electrophilic reactivity with phosphite nucleophiles
Epoxy phosphonic ester formation pathway
Medicinal chemistry building block
Imidazole and oxazole precursor context
Cyclization outcome with amidine and amide partners

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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